Cas no 2097956-39-1 (6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-benzyl-3-ethyl-1H-pyrimidine-2,4-dione
- 6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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- インチ: 1S/C13H14N2O2/c1-2-15-12(16)9-11(14-13(15)17)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,17)
- InChIKey: NJJMYCKJIBPGJA-UHFFFAOYSA-N
- SMILES: O=C1NC(=CC(N1CC)=O)CC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 343
- XLogP3: 1.5
- トポロジー分子極性表面積: 49.4
6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B275611-100mg |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 100mg |
$ 95.00 | 2022-06-07 | ||
Life Chemicals | F1967-7493-5g |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F1967-7493-1g |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F1967-7493-10g |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | B275611-1g |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 1g |
$ 475.00 | 2022-06-07 | ||
Life Chemicals | F1967-7493-0.25g |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F1967-7493-2.5g |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
TRC | B275611-500mg |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 500mg |
$ 320.00 | 2022-06-07 | ||
Life Chemicals | F1967-7493-0.5g |
6-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097956-39-1 | 95%+ | 0.5g |
$318.0 | 2023-09-06 |
6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報
Comprehensive Analysis of 6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 2097956-39-1): Properties, Applications, and Research Insights
In the realm of heterocyclic chemistry, 6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2097956-39-1) has emerged as a compound of significant interest due to its unique structural features and potential applications. This tetrahydropyrimidine derivative, characterized by a benzyl and ethyl substitution pattern, is increasingly studied for its role in medicinal chemistry and material science. Researchers are particularly intrigued by its hydrogen-bonding capacity and molecular stability, which make it a valuable scaffold for drug design.
The compound's pyrimidine-2,4-dione core is a well-known pharmacophore found in numerous bioactive molecules. With the rising demand for small-molecule therapeutics and enzyme inhibitors, 6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has garnered attention for its potential to modulate biological targets. Recent studies highlight its relevance in addressing oxidative stress-related pathways, a hot topic in neurodegenerative and metabolic disorder research. Its lipophilic benzyl group enhances membrane permeability, a critical factor in central nervous system (CNS) drug development.
From a synthetic perspective, the compound's CAS 2097956-39-1 serves as a key identifier for researchers exploring its structure-activity relationships (SAR). Laboratories focusing on green chemistry have investigated solvent-free methods to synthesize this derivative, aligning with the global push for sustainable chemical processes. Analytical techniques like NMR spectroscopy and high-resolution mass spectrometry are routinely employed to verify its purity, as even minor impurities can significantly impact its biological activity profile.
In material science applications, the 6-Benzyl-3-ethyl variant demonstrates intriguing thermal stability, making it a candidate for high-performance polymer additives. Its crystallinity patterns have been examined through X-ray diffraction studies, revealing intermolecular interactions valuable for crystal engineering. These properties resonate with current industry demands for specialty chemicals with tailored physical characteristics.
The pharmaceutical industry's shift toward personalized medicine has further amplified interest in this compound. Its structural flexibility allows for derivatization to create libraries of analogs for high-throughput screening. Computational chemists frequently include 2097956-39-1 in molecular docking simulations to predict binding affinities with proteins implicated in inflammatory responses and cell proliferation pathways.
Quality control protocols for 6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione emphasize HPLC purity analysis and residual solvent testing, reflecting stringent regulatory standards. As preclinical research progresses, the compound's ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) are being systematically evaluated to assess its drug-likeness potential.
Emerging applications in agrochemical research have also been documented, where its heterocyclic framework shows promise as a template for plant growth regulators. This diversification of uses underscores the compound's versatility beyond traditional pharmaceutical applications. The scientific community continues to explore its structure-property relationships through advanced spectroscopic characterization techniques and computational modeling approaches.
With the growing emphasis on intellectual property in chemical innovation, patent landscapes reveal increasing filings related to 2097956-39-1 derivatives. This trend reflects the compound's commercial potential in developing next-generation therapeutics and functional materials. As research progresses, standardized protocols for its large-scale synthesis and purification are being established to meet industrial demand while maintaining reproducible quality.
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